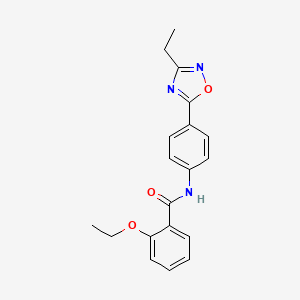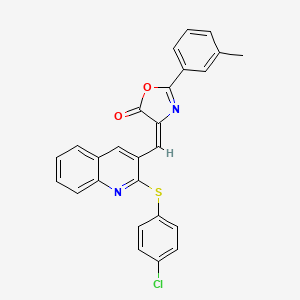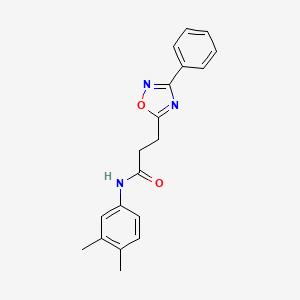
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide specifically inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathway of cytokines, which are involved in the immune response. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and suppress the immune response in various preclinical and clinical studies. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication of bone marrow transplantation. This compound has been shown to be effective in reducing GVHD in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in patients.
Another potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. This compound has shown promising results in preclinical studies of these diseases, and further research is needed to evaluate its potential as a therapeutic option.
In addition, there is ongoing research on the development of new JAK3 inhibitors with improved potency and selectivity, which may have better therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 5-ethyl-1,2,4-oxadiazol-3-amine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonamide intermediate. The intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 plays a crucial role in the signaling pathway of cytokines, which are involved in the pathogenesis of autoimmune diseases. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation, making it a potential treatment option for autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-10-12(8-9-14(13)22-2)24(20,21)19-11-6-4-5-7-11/h8-11,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOJFYAWWAQDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)


![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)


![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)


![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)
